molecular formula C6H6ClN3OS B14709631 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one CAS No. 13109-95-0

1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one

Cat. No.: B14709631
CAS No.: 13109-95-0
M. Wt: 203.65 g/mol
InChI Key: PQMYJQKFYLVGBT-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one is a heterocyclic compound that features both thiazole and imidazolidinone rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one typically involves the reaction of 5-chloro-1,3-thiazole with imidazolidin-2-one under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted thiazole derivatives
  • Sulfoxides and sulfones from oxidation reactions
  • Reduced thiazole derivatives

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

Properties

CAS No.

13109-95-0

Molecular Formula

C6H6ClN3OS

Molecular Weight

203.65 g/mol

IUPAC Name

1-(5-chloro-1,3-thiazol-2-yl)imidazolidin-2-one

InChI

InChI=1S/C6H6ClN3OS/c7-4-3-9-6(12-4)10-2-1-8-5(10)11/h3H,1-2H2,(H,8,11)

InChI Key

PQMYJQKFYLVGBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C2=NC=C(S2)Cl

Origin of Product

United States

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